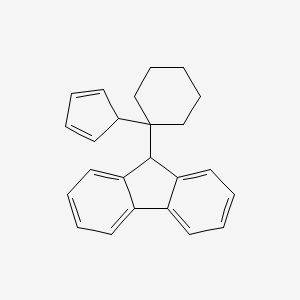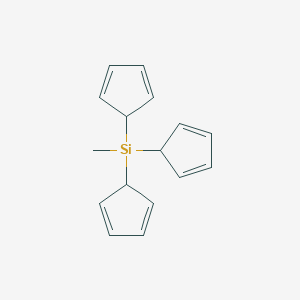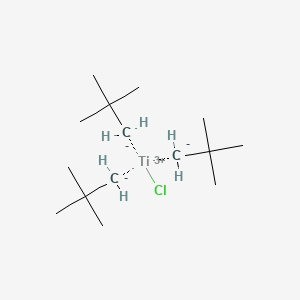
Bromomethylzinc bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromomethylzinc bromide (ZnBrCH2Br), also known as zinc bromomethyl, is a brominated organometallic compound with a molecular formula of C2H4Br2Zn. It is a colorless liquid with a melting point of -31.5 °C and a boiling point of 105 °C. ZnBrCH2Br is a versatile reagent used in organic synthesis, particularly in the preparation of alkyl and aryl bromides, and for the preparation of bromoalkanes and bromoaromatics. It is also used in the synthesis of organometallic compounds, such as organozinc compounds, and as a catalyst in other reactions.
Wirkmechanismus
The mechanism of action of ZnBrCH2Br is not fully understood. It is believed to act as a Lewis acid, which is a molecule that can accept electrons from other molecules. This allows it to facilitate the formation of new bonds and reactions between molecules. Additionally, it is believed to act as a catalyst, which is a molecule that increases the rate of a reaction without being consumed in the reaction.
Biochemical and Physiological Effects
The effects of ZnBrCH2Br on biochemical and physiological processes are not well understood. It is believed to be relatively non-toxic, with no known adverse effects on humans or other organisms. However, it is important to note that it is a strong oxidizing agent and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ZnBrCH2Br in laboratory experiments include its low cost, availability, and relative non-toxicity. Additionally, it is easy to handle and is a versatile reagent that can be used in a variety of synthetic reactions.
The limitations of using ZnBrCH2Br in laboratory experiments include its high reactivity and potential for hazardous reactions. Additionally, it is difficult to store and is sensitive to light and air.
Zukünftige Richtungen
The future directions for the use of ZnBrCH2Br include its potential use as a catalyst in green chemistry processes, such as the synthesis of polymers from renewable resources. Additionally, it may be used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, it may be used to synthesize organometallic compounds, such as organoBromomethylzinc bromide, 0.50 M in THF compounds, which may have potential applications in the development of new materials. Finally, it may be used in the synthesis of brominated compounds, which may have potential applications in the development of new drugs or other materials.
Synthesemethoden
ZnBrCH2Br is typically synthesized by the reaction of Bromomethylzinc bromide, 0.50 M in THF bromide with bromoethane. The reaction is typically conducted in a solvent such as tetrahydrofuran (THF), and is a two-step process. In the first step, the Bromomethylzinc bromide, 0.50 M in THF bromide is reacted with bromoethane to form a Bromomethylzinc bromide, 0.50 M in THF bromomethyl complex. This complex then undergoes a second reaction with bromoethane to form the final product, bromomethylBromomethylzinc bromide, 0.50 M in THF bromide. The reaction is typically conducted at room temperature and is complete in a few hours.
Wissenschaftliche Forschungsanwendungen
ZnBrCH2Br has been used in a variety of scientific research applications. It has been used in the synthesis of organometallic compounds, such as organoBromomethylzinc bromide, 0.50 M in THF compounds, and as a catalyst in other reactions. It has also been used in the synthesis of alkyl and aryl bromides, and for the preparation of bromoalkanes and bromoaromatics. Additionally, it has been used in the synthesis of polymers, such as polystyrene, and in the synthesis of pharmaceuticals.
Eigenschaften
IUPAC Name |
bromomethane;bromozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Br.BrH.Zn/c1-2;;/h1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJAWRHNCVDHRJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]Br.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Br2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4109-95-9 |
Source


|
| Record name | 4109-95-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














